![molecular formula C17H21N5O2 B5500179 N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

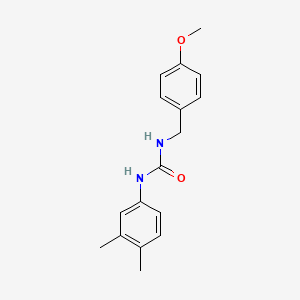

N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide and related compounds typically involves multi-step reactions, including the Whol Ziegler reaction, the Williamson reaction, and aminolysis, as described in the preparation of similar piperazine acetamides. These methods highlight the complexity and versatility of synthetic routes for such compounds (Li Ming-zhu, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, and X-ray crystallography. For instance, a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was analyzed, revealing coplanarity of the rings and dihedral angles, providing insights into the spatial configuration of similar compounds (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

The reactivity of N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide with various nucleophiles and electrophiles can lead to a wide array of derivatives, showcasing its versatility in chemical synthesis. For example, the synthesis of pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles demonstrates the compound's potential for generating diverse heterocyclic systems (O. Farouk et al., 2021).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. While specific data on N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is not provided, related compounds have been extensively studied, offering insights into their stability, solubility, and crystal packing (Shusheng Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents, stability under different conditions, and the potential for undergoing various chemical transformations, are essential for the practical application of N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. Research on similar compounds provides valuable information on their potential reactions and applications in synthesis and industry (J. Veerman et al., 2003).

Aplicaciones Científicas De Investigación

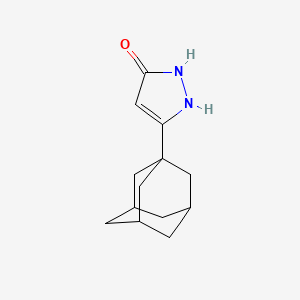

Heterocyclic Compound Synthesis

Research by Abu-Hashem et al. (2020) focuses on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound . These compounds, including various benzodifuran and thiazolopyrimidine derivatives, exhibit significant anti-inflammatory and analgesic activities. Their synthesis provides a foundation for developing new therapeutic agents targeting cyclooxygenase enzymes (COX-1/COX-2) with potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

β-Lactam Antibiotics Production

G. Cainelli et al. (1998) describe a practical synthesis approach for a key intermediate in the production of β-lactam antibiotics. This process involves the use of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, highlighting the importance of such compounds in synthesizing antibiotics that are crucial in treating bacterial infections (Cainelli, Galletti, & Giacomini, 1998).

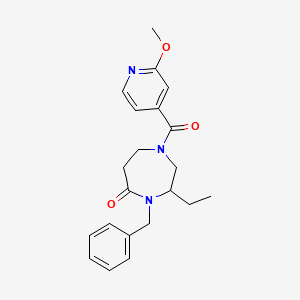

Anticonvulsant Drug Development

The development and validation of an HPLC method for determining related substances in "Epimidin," a novel anticonvulsant agent, is detailed by Severina et al. (2021). This research underscores the compound's promise as an anticonvulsant drug candidate and the importance of analytical methods for ensuring its purity and safety (Severina et al., 2021).

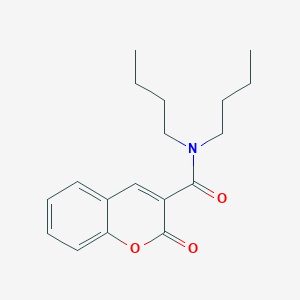

Vanilloid Receptor-1 Antagonists

Research by Wang et al. (2007) on vanilloid receptor-1 (VR1 or TRPV1) antagonists, which are related piperazinylpyrimidine analogs, demonstrates their potential in treating chronic pain. The optimization of these compounds for improved physicochemical and pharmacokinetic properties highlights the therapeutic applications of such chemical structures in developing pain management solutions (Wang et al., 2007).

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-24-15-5-3-14(4-6-15)20-16(23)13-21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPCTSHHUXDFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)